N-(3,5-dimethoxyphenyl)piperidin-4-amine
Overview
Description
N-(3,5-dimethoxyphenyl)piperidin-4-amine, commonly known as 3,5-Dimethoxy-4-bromoamphetamine (DOB), is a synthetic psychedelic drug that belongs to the amphetamine family. It was first synthesized in the 1960s and has been used for scientific research purposes since then. DOB is known for its potent psychedelic effects and is often used as a reference standard for other psychedelic compounds.
Scientific Research Applications
Synthesis and Structural Studies
- A study conducted by J. Dineshkumar and P. Parthiban (2022) explores the synthesis and NMR study of a molecule structurally related to N-(3,5-dimethoxyphenyl)piperidin-4-amine. This research sheds light on the molecule's conformation and its interaction with various groups, which is crucial for understanding its biological activities.
Potential in Cancer Research
- A novel anticancer compound closely related to this compound has been synthesized and studied for its toxicity, as reported by N. A. Ismail et al. (2018). This indicates the potential of such compounds in cancer research and drug development.
Applications in Medicinal Chemistry
- The study by L. H. Al-Wahaibi et al. (2021) discusses the synthesis of N-Mannich bases, which are structurally related to this compound. Their research demonstrates the compound's antimicrobial and anti-proliferative activities, highlighting its significance in medicinal chemistry.
Environmental Applications
- Research by G. Low et al. (1991) investigates the photocatalytic oxidation of compounds including piperidine, which is part of the structure of this compound. This study is essential for understanding the environmental fate and potential applications of such compounds.
Chemical Synthesis and Reactions
- H. Mooiweer et al. (1987) detail a method for the cyclization of acyclic N-acyliminium ions to produce piperidines, a core structure of this compound. This provides insights into synthetic routes and chemical reactivity relevant to this compound.
Photophysical Properties
- The photophysical properties of analogues of BODIPY, which are structurally similar to this compound, have been studied by W. Qin et al. (2005). This research is crucial for understanding the fluorescence and potential applications in imaging and diagnostics.
DNA Interactions
- W. Mattes et al. (1986) explored the mechanism of DNA strand breakage by piperidine, an integral part of this compound. This is significant for applications in DNA sequencing and damage studies.
Mechanism of Action
Target of Action
Piperidine derivatives are present in more than twenty classes of pharmaceuticals . They play a significant role in the pharmaceutical industry and are among the most important synthetic fragments for designing drugs .
Mode of Action
The mode of action of piperidine derivatives can vary greatly depending on the specific compound and its structure. They can interact with various biological targets, leading to different therapeutic effects .
Biochemical Pathways
The affected biochemical pathways can also vary widely. Piperidine derivatives can influence a range of biochemical processes, from neurotransmission to metabolic pathways .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of piperidine derivatives can be influenced by factors such as the compound’s structure, formulation, and route of administration. These factors can impact the compound’s bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of piperidine derivatives can include changes in cell signaling, enzyme activity, and gene expression, among others .
Action Environment
The action, efficacy, and stability of piperidine derivatives can be influenced by various environmental factors, including pH, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
N-(3,5-dimethoxyphenyl)piperidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs . The nature of these interactions often involves the inhibition or activation of these enzymes, thereby influencing the metabolic pathways in which they are involved.
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter the expression of certain genes involved in metabolic processes, thereby impacting cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors on the cell surface, leading to the activation or inhibition of downstream signaling pathways . This binding can result in the inhibition of certain enzymes, such as cytochrome P450, thereby affecting the metabolic processes in which these enzymes are involved . Additionally, it can lead to changes in gene expression, further influencing cellular functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound can result in sustained changes in cellular function, including alterations in gene expression and metabolic processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal toxic effects and can modulate specific biochemical pathways . At high doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a key role in its metabolism . These interactions can influence the metabolic flux and levels of various metabolites. For instance, the inhibition of cytochrome P450 enzymes can lead to the accumulation of certain metabolites, thereby affecting overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been observed to interact with membrane transporters, facilitating its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. It has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules . Post-translational modifications, such as phosphorylation, can influence its targeting to specific compartments or organelles, thereby modulating its biological activity.
properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)piperidin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2/c1-16-12-7-11(8-13(9-12)17-2)15-10-3-5-14-6-4-10/h7-10,14-15H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBSTVGPTXJCFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2CCNCC2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
893763-27-4 | |
Record name | N-(3,5-dimethoxyphenyl)piperidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.